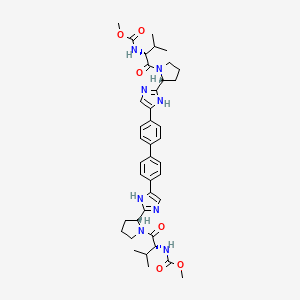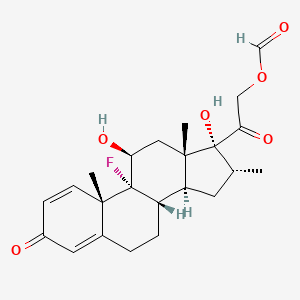
Dexamethasone 21-Formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone 21-Formate is a synthetic derivative of dexamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the addition of a formate group at the 21st position of the dexamethasone molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone 21-Formate typically involves the esterification of dexamethasone with formic acid or formic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications.
化学反応の分析
Types of Reactions
Dexamethasone 21-Formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexamethasone and formic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the formate ester into an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: Dexamethasone and formic acid.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
科学的研究の応用
Dexamethasone 21-Formate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Explored for its potential therapeutic benefits in inflammatory and autoimmune diseases.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the bioavailability and stability of dexamethasone.
作用機序
Dexamethasone 21-Formate exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The formate group may influence the compound’s pharmacokinetics, potentially enhancing its stability and bioavailability.
類似化合物との比較
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dexamethasone 21-Formate is unique due to the presence of the formate group, which may enhance its stability and bioavailability compared to dexamethasone. This modification can potentially lead to improved therapeutic outcomes and reduced side effects.
特性
分子式 |
C23H29FO6 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C23H29FO6/c1-13-8-17-16-5-4-14-9-15(26)6-7-20(14,2)22(16,24)18(27)10-21(17,3)23(13,29)19(28)11-30-12-25/h6-7,9,12-13,16-18,27,29H,4-5,8,10-11H2,1-3H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
InChIキー |
BNHIJFAJRFEWFF-HOGMHMTRSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC=O)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC=O)O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



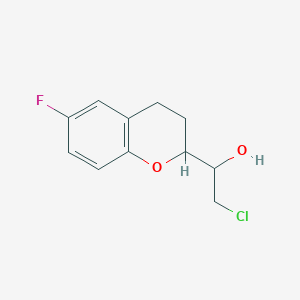
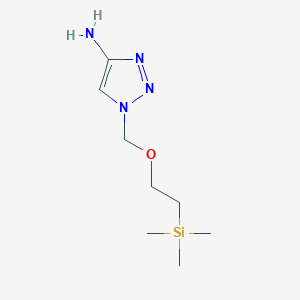
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
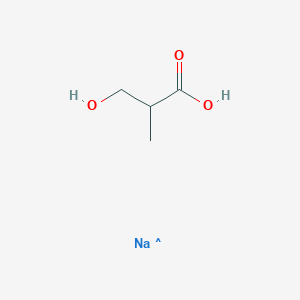
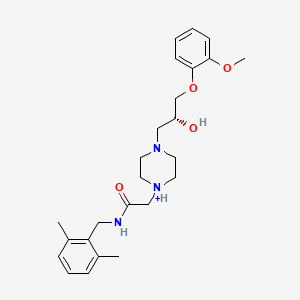
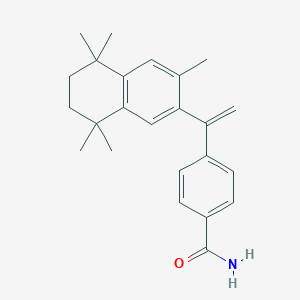
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
